N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide
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Overview
Description
N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene ring system with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the reaction of 2-hydroxybenzaldehyde with Meldrum’s acid and isocyanides in a three-component condensation reaction. This reaction is carried out in dichloromethane at room temperature without the need for catalysts . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the chromene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Could be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action of N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene ring structure.
4-Hydroxycoumarin: Another chromene derivative with significant biological activities.
Uniqueness
N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike coumarin and 4-hydroxycoumarin, this compound features a carboxamide group and N,N-dimethyl substitution, which may enhance its stability and biological activity.
Properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(14)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALYWWSAHMRRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=CC=CC=C2OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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